N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H21N5O2 and its molecular weight is 327.388. The purity is usually 95%.
BenchChem offers high-quality N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- ABT-199 (Venetoclax) , a BCL2 inhibitor, is derived from this compound. BCL2 proteins play a crucial role in regulating apoptosis (cell death). ABT-199 has shown promise in treating hematological malignancies, such as chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML) .
- ABT-263 (Navitoclax) , another BCL2 family inhibitor, shares structural similarities with ABT-199. It has been investigated for its potential in cancer therapy .
- ABT-869 (Linifanib) , a kinase inhibitor, has anti-angiogenic properties. It targets vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). Clinical trials have explored its efficacy in various solid tumors .
- Certain substituted benzoxazole and benzofuran compounds related to this structure have been studied for their impact on neuroplasticity. These compounds may hold potential for treating neurological and cognitive disorders .
- Aminopterin , a folate antimetabolite, shares structural features with our compound. It interferes with folate metabolism and has been used in cancer chemotherapy .
- AC220 (Quizartinib) , an inhibitor of FLT3 (FMS-like tyrosine kinase 3), has been investigated for treating acute myeloid leukemia (AML) .
- ABT-737 , another compound derived from this structure, inhibits BCL2, BCL-XL, and BCL-W proteins. It has potential applications in cancer therapy .
Cancer Therapy and BCL2 Inhibition
Angiogenesis Inhibition and Anti-Tumor Effects
Neuroplasticity Enhancement and Neurological Disorders
Antimetabolite and Folate Analog
Receptor Protein-Tyrosine Kinase Inhibition
作用機序
Target of Action
Compounds with similar structures, such as benzimidazoles, are known to bind to various targets, including the insulin receptor (igf1r) .
Mode of Action
For instance, when benzimidazoles bind to IGF1R, they activate the receptor kinase, leading to receptor autophosphorylation and tyrosine phosphorylation .
Biochemical Pathways
The activation of igf1r by similar compounds is known to be involved in cell growth and survival control . This suggests that the compound could potentially influence these pathways.
Result of Action
Based on the role of igf1r in cell growth and survival control , it can be inferred that the compound might have a significant impact on these cellular processes.
特性
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c23-16-4-3-12(10-18-16)17(24)19-13-5-7-22(8-6-13)15-9-14(20-21-15)11-1-2-11/h3-4,9-11,13H,1-2,5-8H2,(H,18,23)(H,19,24)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMDLJGNPVRFOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CNC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。